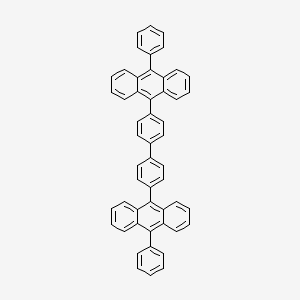
4,4'-Bis(10-phenylanthracen-9-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic light-emitting diodes (OLEDs) due to its electroluminescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl typically involves the Suzuki cross-coupling reaction. This method is widely used in organic chemistry to form carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are generally applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrocarbons.
Scientific Research Applications
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Widely used in the production of OLEDs due to its electroluminescent properties.
Mechanism of Action
The mechanism by which 4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl exerts its effects is primarily through its interaction with lightThe molecular targets and pathways involved in this process include the excitation of electrons and the subsequent release of photons .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(10-phenylanthracen-9-yl)benzene
- 2,6-Bis(10-phenylanthracen-9-yl)pyridine
Uniqueness
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl is unique due to its specific structural configuration, which enhances its electroluminescent properties compared to similar compounds. This makes it particularly valuable in the development of high-efficiency OLEDs .
Properties
Molecular Formula |
C52H34 |
|---|---|
Molecular Weight |
658.8 g/mol |
IUPAC Name |
9-phenyl-10-[4-[4-(10-phenylanthracen-9-yl)phenyl]phenyl]anthracene |
InChI |
InChI=1S/C52H34/c1-3-15-37(16-4-1)49-41-19-7-11-23-45(41)51(46-24-12-8-20-42(46)49)39-31-27-35(28-32-39)36-29-33-40(34-30-36)52-47-25-13-9-21-43(47)50(38-17-5-2-6-18-38)44-22-10-14-26-48(44)52/h1-34H |
InChI Key |
WSWADEXLJBQCKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide](/img/structure/B14126170.png)
![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126177.png)
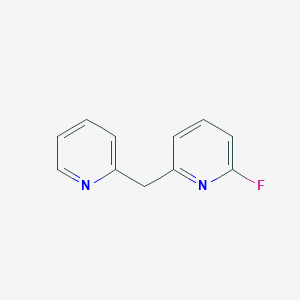
![N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14126189.png)
![3-{[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]methyl}benzonitrile](/img/structure/B14126207.png)
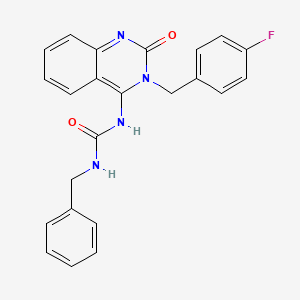
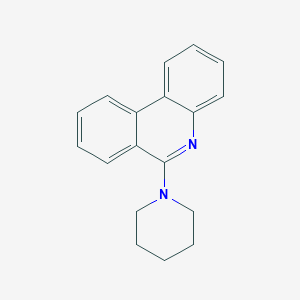
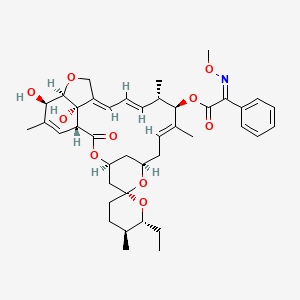
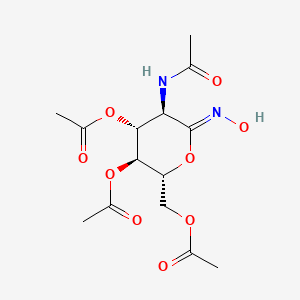
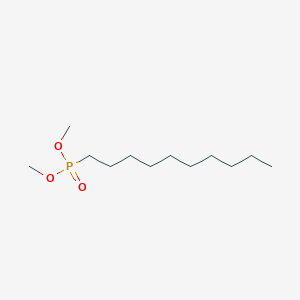
![2-(3-Methoxyphenyl)benzo[b]thiophene](/img/structure/B14126240.png)
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)

